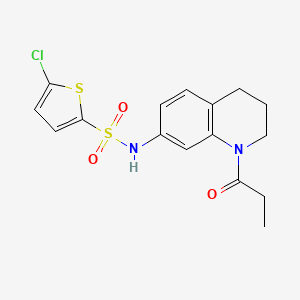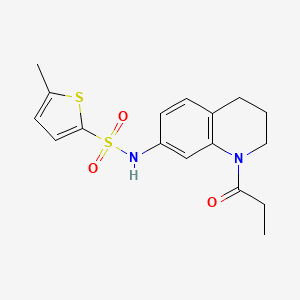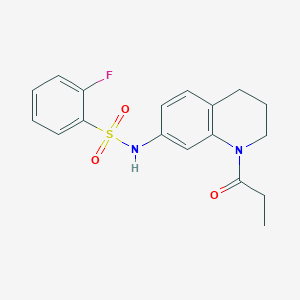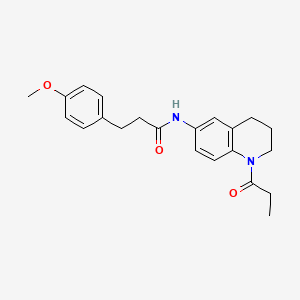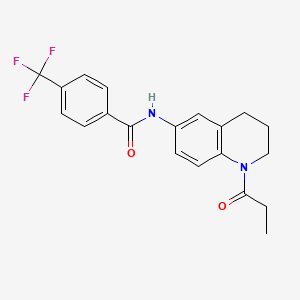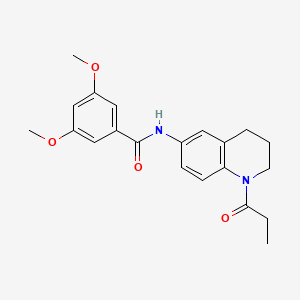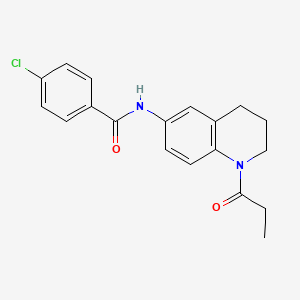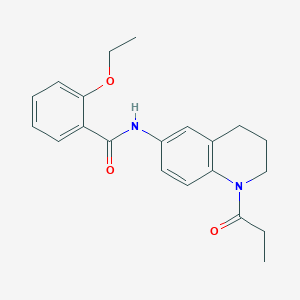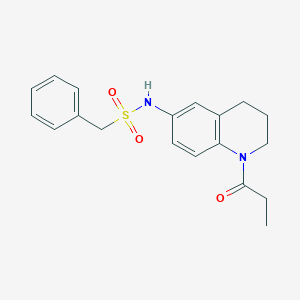
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide (hereafter referred to as N-PTQTB) is a novel molecule currently being studied for its potential applications in a variety of scientific fields. N-PTQTB is a heterocyclic compound containing both nitrogen and oxygen atoms, and is derived from the parent compound quinoline. N-PTQTB has been found to have a range of interesting properties, such as high solubility in water, low toxicity, and low cost. These properties make N-PTQTB an attractive option for use in various scientific applications, including drug discovery, cell imaging, and drug delivery.
科学研究应用
N-PTQTB has been found to have a range of potential applications in scientific research, such as drug discovery, cell imaging, and drug delivery. In drug discovery, N-PTQTB can be used to identify new drug targets, as it has been found to bind to various receptors in the body. For cell imaging, N-PTQTB can be used to visualize the structure and function of cells, as it has been found to be fluorescent when excited with certain wavelengths of light. Finally, N-PTQTB can be used in drug delivery, as it has been found to be able to transport drugs to specific areas of the body.
作用机制
The mechanism of action of N-PTQTB is not yet fully understood, however, it is believed to be due to its ability to bind to various receptors in the body. It is believed that N-PTQTB binds to these receptors, which then triggers a cascade of events that leads to the desired effect. For example, when used for drug discovery, N-PTQTB binds to a receptor, which then triggers a signal transduction pathway that leads to the identification of a new drug target.
Biochemical and Physiological Effects
N-PTQTB has been found to have a range of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have neuroprotective effects, and has been found to be effective in the treatment of depression and anxiety. Furthermore, N-PTQTB has been found to have a range of cardiovascular benefits, such as reducing the risk of stroke and heart attack.
实验室实验的优点和局限性
N-PTQTB has a number of advantages and limitations for lab experiments. One of the main advantages of using N-PTQTB is its low cost and high solubility in water. This makes it ideal for use in a variety of lab experiments, as it is relatively easy to obtain and use. However, there are also a number of limitations to using N-PTQTB in lab experiments. For example, it has been found to be toxic in high concentrations, and it can also be difficult to control the concentration of N-PTQTB in a lab experiment.
未来方向
The potential applications of N-PTQTB are still being explored, and there are a number of future directions that could be pursued. One potential future direction is to explore the use of N-PTQTB in drug delivery, as it has been found to be able to transport drugs to specific areas of the body. Additionally, further research could be done to explore the potential of N-PTQTB as an anti-cancer agent, as it has been found to have anti-cancer properties. Finally, further research could be done to explore the potential of N-PTQTB as an anti-inflammatory agent, as it has been found to have anti-inflammatory properties.
合成方法
N-PTQTB can be synthesized through a variety of methods, including the use of quinoline as the starting material. The reaction involves the addition of propanoyl chloride and trifluoromethyl benzamide to quinoline in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is then heated to a temperature of approximately 80°C for several hours, and the product is then isolated. This method is relatively straightforward and can produce a high yield of N-PTQTB.
属性
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-10-4-6-13-12-16(8-9-17(13)25)24-19(27)14-5-3-7-15(11-14)20(21,22)23/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHFANLDDLDYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570253.png)
